

chemical structure of 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane

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Compound of Interest

Compound Name: 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane

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An In-Depth Technical Guide to **2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane**

Introduction: A Molecule of Strategic Importance

In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the strategic incorporation of unique structural motifs is paramount. **2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane** (CAS Number: 123455-94-7) emerges as a compound of significant interest, elegantly combining two powerful chemical features: the rigid, three-dimensional bicyclo[2.2.1]heptane (norbornane) scaffold and the electronically distinct geminal difluorovinyl group.[1][2][3]

The norbornane framework provides a conformationally restricted and robust core, enabling the precise spatial orientation of substituents—a critical attribute in designing molecules for specific biological targets.[4][5] Concurrently, the gem-difluorovinyl moiety serves as a versatile functional handle and a valuable bioisostere. Its electron-withdrawing nature and potential to act as a stable mimic for carbonyl or amide groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions.[6][7] This guide offers a comprehensive technical overview of the synthesis, structural properties, and potential applications of **2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane**, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Specifications

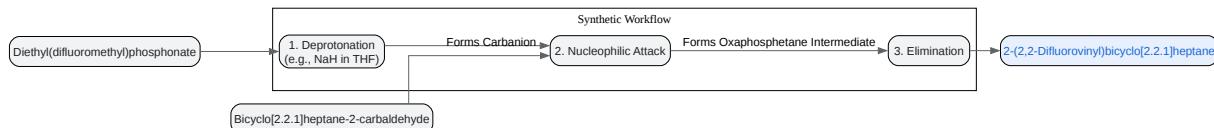
A foundational understanding of a compound's physical and chemical properties is essential for its application in synthesis and formulation. The key characteristics of **2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane** are summarized below.

Property	Value	Source(s)
CAS Number	123455-94-7	[1] [2] [3] [8] [9]
Molecular Formula	C ₉ H ₁₂ F ₂	[1]
Molecular Weight	158.19 g/mol	[1] [2]
Typical Purity	≥95% - 97%	[1] [2]
Product Family	Protein Degrader Building Blocks, Monomers	[1] [3]
Storage	Room temperature	[1]

Synthetic Strategy: The Horner-Wadsworth-Emmons Approach

While specific proprietary syntheses may exist, a robust and logical pathway to **2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane** can be designed using well-established olefination methodologies. The Horner-Wadsworth-Emmons (HWE) reaction stands out as a superior choice for this transformation due to its high reliability, operational simplicity, and the ease of removing its water-soluble byproducts.[\[10\]](#)[\[11\]](#)[\[12\]](#) This approach offers a predictable route to the target gem-difluoroalkene from a readily available aldehyde precursor.

The core of the HWE reaction involves the olefination of an aldehyde or ketone with a phosphonate-stabilized carbanion.[\[10\]](#) For this specific synthesis, the key precursors are bicyclo[2.2.1]heptane-2-carbaldehyde and a suitable difluoromethylphosphonate reagent.



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Caption: Horner-Wadsworth-Emmons (HWE) reaction workflow.

Experimental Protocol: HWE Synthesis

This protocol is a validated, self-contained methodology grounded in established HWE reaction principles.[\[11\]](#)[\[13\]](#)

1. Reagent Preparation and Setup:

- Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
- Under a positive pressure of dry nitrogen, charge the flask with sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and anhydrous tetrahydrofuran (THF).
- Cool the suspension to 0 °C using an ice-water bath.

2. Carbanion Formation:

- In the dropping funnel, prepare a solution of diethyl (difluoromethyl)phosphonate (1.0 equivalent) in anhydrous THF.
- Add the phosphonate solution dropwise to the stirred NaH suspension at 0 °C.
- Causality: The strong base (NaH) deprotonates the α -carbon of the phosphonate, which is acidic due to the electron-withdrawing effects of the phosphonate and fluorine groups, generating the nucleophilic phosphonate carbanion.[\[10\]](#)
- After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete carbanion formation.

3. Olefination Reaction:

- Cool the reaction mixture back down to 0 °C.
- Add a solution of bicyclo[2.2.1]heptane-2-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.
- Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

4. Workup and Purification:

- Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
- Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
- Combine the organic layers and wash with water, followed by brine.
- Trustworthiness: The phosphate byproduct is highly water-soluble and is effectively removed during the aqueous workup, simplifying purification.[\[10\]](#)[\[11\]](#)
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the resulting crude product by silica gel column chromatography to yield pure **2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane**.

Structural Elucidation

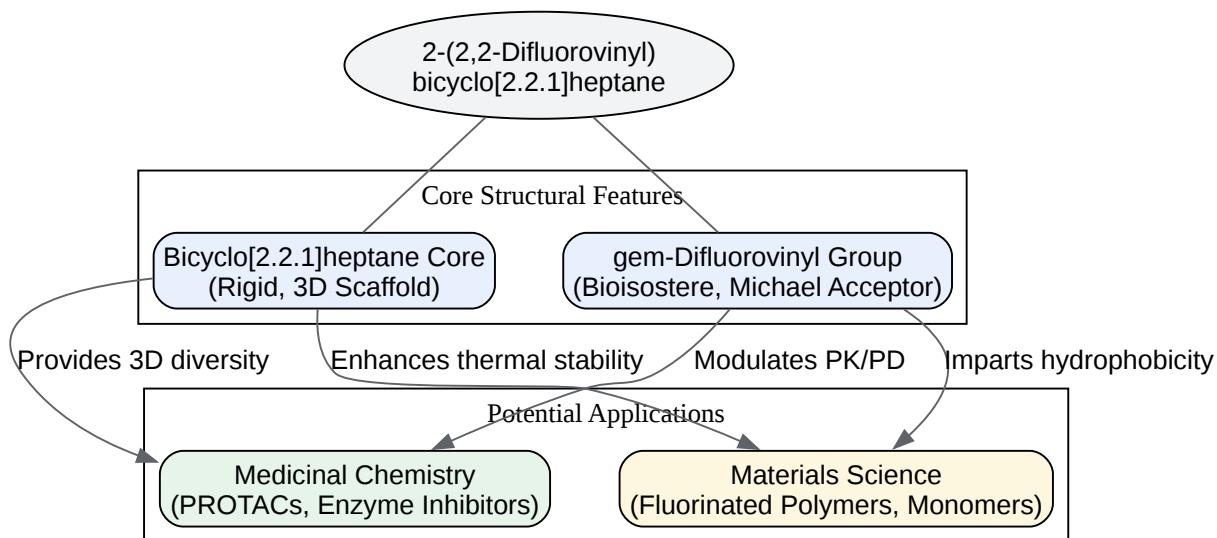
Confirming the identity and purity of the synthesized compound requires a multi-faceted spectroscopic approach.

- ¹H NMR Spectroscopy: The proton spectrum is expected to be complex. The rigid bicyclo[2.2.1]heptane core will display a series of broad multiplets in the aliphatic region (~1.0-3.0 ppm). The key diagnostic signal is the vinyl proton (=CH-), which is anticipated to appear as a triplet of doublets (td) due to geminal coupling to the two fluorine atoms (~55-60 Hz) and vicinal coupling to the adjacent proton on the norbornane ring (~7-9 Hz).
- ¹⁹F NMR Spectroscopy: This is the most definitive technique for this molecule. The two fluorine atoms are diastereotopic and will appear as distinct signals. Each signal will be a doublet of doublets (dd), showing large geminal F-F coupling and vicinal H-F coupling to the vinyl proton.

- ^{13}C NMR Spectroscopy: The spectrum will show the characteristic signals for the norbornane carbons. The olefinic carbons are of primary interest: the CF_2 carbon will appear as a triplet due to one-bond C-F coupling (^1JCF), while the adjacent $=\text{CH}$ carbon will show a smaller two-bond C-F coupling (^2JCF).
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula $\text{C}_9\text{H}_{12}\text{F}_2$ with a molecular ion peak $[\text{M}]^+$ at m/z 158.1900.^[14] Common fragmentation pathways may include the loss of HF and a characteristic retro-Diels-Alder fragmentation of the norbornane skeleton.

Applications in Research and Drug Development

The unique combination of a rigid scaffold and a functionalized olefin moiety makes **2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane** a valuable building block.



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Caption: Relationship between structural features and applications.

Medicinal Chemistry

- Scaffold for 3D Diversity: The norbornane scaffold is an established "non-flat" motif used to escape the chemical space dominated by aromatic rings, often leading to improved physicochemical properties and novel intellectual property.[4][15]
- Bioisosterism: The gem-difluorovinyl group is a recognized bioisostere of a carbonyl or amide group.[7] This substitution can block metabolic oxidation at that position, enhancing the pharmacokinetic profile of a drug candidate.[6]
- Protein Degrader Building Block: This compound is explicitly categorized as a building block for protein degraders.[1] In molecules like PROTACs (Proteolysis Targeting Chimeras), it can be incorporated into the linker or ligand components, where its rigidity and chemical handles are advantageous for optimizing ternary complex formation.
- Covalent Inhibitors: The electron-deficient nature of the difluoroalkene makes it a potential Michael acceptor, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine) in enzyme active sites.[16][17] This allows for the design of highly potent and selective irreversible inhibitors.

Materials Science

- Monomer Synthesis: Norbornene and its derivatives are key monomers for Ring-Opening Metathesis Polymerization (ROMP), which produces polymers with high thermal stability and mechanical strength.[5] This compound can serve as a precursor to fluorinated monomers.
- Fluoropolymers: The introduction of fluorine can impart desirable properties to polymers, including increased thermal resistance, chemical inertness, and hydrophobicity. This building block provides a direct route to incorporate both the robust norbornane unit and fluorine atoms into advanced materials.

Conclusion

2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane is more than a simple organic molecule; it is a strategically designed building block that offers solutions to contemporary challenges in medicinal chemistry and materials science. Its synthesis is achievable through robust and well-understood methodologies like the Horner-Wadsworth-Emmons reaction. The convergence of a rigid, three-dimensional scaffold with a metabolically robust and synthetically versatile

difluoroalkene functional group provides researchers with a powerful tool for developing next-generation therapeutics and advanced materials.

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